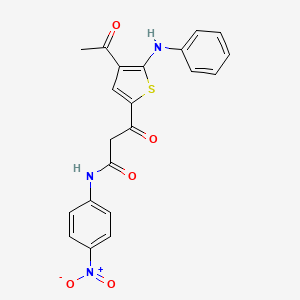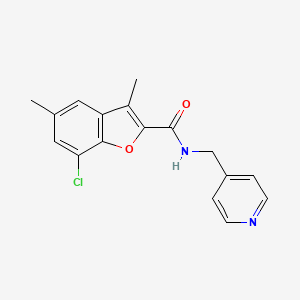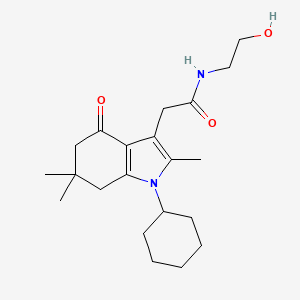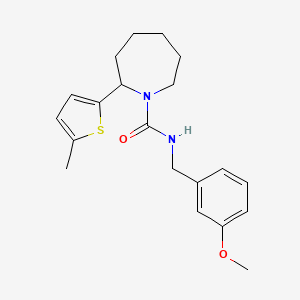
3-(4-acetyl-5-anilino-2-thienyl)-N-(4-nitrophenyl)-3-oxopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-acetyl-5-anilino-2-thienyl)-N-(4-nitrophenyl)-3-oxopropanamide is a compound that has been widely used in scientific research for its potential as a therapeutic agent. This compound is also known as ATN-224, and it has been studied for its potential use in treating a variety of diseases. In
Mecanismo De Acción
The exact mechanism of action of ATN-224 is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme thioredoxin-1, which plays a key role in regulating cellular redox status. By inhibiting thioredoxin-1, ATN-224 disrupts the redox balance of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that ATN-224 has several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. Additionally, ATN-224 has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ATN-224 in lab experiments is its low toxicity profile. This makes it a safe compound to work with in the lab. Additionally, studies have shown that this compound has anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of these diseases. However, one limitation of using ATN-224 in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to fully elucidate its effects.
Direcciones Futuras
There are several future directions for the study of ATN-224. One potential area of research is the development of new synthetic methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of ATN-224 and its effects on different types of cancer cells. Finally, studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of 3-(4-acetyl-5-anilino-2-thienyl)-N-(4-nitrophenyl)-3-oxopropanamide involves several steps. The first step involves the reaction of 4-nitroaniline with thionyl chloride to form 4-nitrophenyl isothiocyanate. This is followed by the reaction of the isothiocyanate with 4-acetyl-5-amino-2-thiophenecarboxylic acid to form the intermediate product. The final step involves the reaction of the intermediate product with acetic anhydride to form the final compound.
Aplicaciones Científicas De Investigación
ATN-224 has been studied for its potential use in treating a variety of diseases, including cancer, inflammatory diseases, and cardiovascular diseases. Studies have shown that this compound has anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of these diseases.
Propiedades
IUPAC Name |
3-(4-acetyl-5-anilinothiophen-2-yl)-N-(4-nitrophenyl)-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-13(25)17-11-19(30-21(17)23-14-5-3-2-4-6-14)18(26)12-20(27)22-15-7-9-16(10-8-15)24(28)29/h2-11,23H,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXHREUMAKFLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)C(=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-acetyl-5-anilino-2-thienyl)-N-(4-nitrophenyl)-3-oxo-propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone](/img/structure/B5185581.png)

![2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5185609.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5185616.png)
![1-(4-fluorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-piperazinone trifluoroacetate](/img/structure/B5185623.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5185625.png)
![ethyl 6-tert-butyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5185630.png)
![(3aS*,5S*,9aS*)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185637.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5185638.png)
![N-(4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5185652.png)
![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5185666.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5185668.png)

